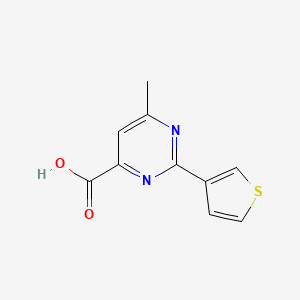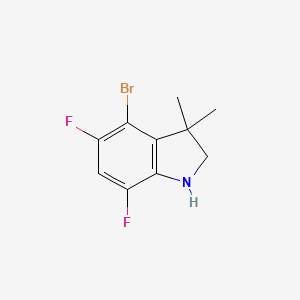![molecular formula C13H9ClFNO5S B13345540 Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]- CAS No. 30855-26-6](/img/structure/B13345540.png)
Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure, which includes both chloro and nitro functional groups, makes it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-nitrophenol with benzyl chloride in the presence of a base to form 4-((2-Chloro-4-nitrophenoxy)methyl)benzene. This intermediate is then treated with sulfonyl chloride and fluoride sources under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents, as well as precise temperature and pressure control. The scalability of the process is also a key consideration, with continuous flow reactors often employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aromatic rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 4-((2-Chloro-4-aminophenoxy)methyl)benzene-1-sulfonyl fluoride.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride involves its reactive functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl chloride
- 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonamide
- 4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonate
Uniqueness
4-((2-Chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is unique due to its combination of chloro, nitro, and sulfonyl fluoride groups
Eigenschaften
CAS-Nummer |
30855-26-6 |
|---|---|
Molekularformel |
C13H9ClFNO5S |
Molekulargewicht |
345.73 g/mol |
IUPAC-Name |
4-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H9ClFNO5S/c14-12-7-10(16(17)18)3-6-13(12)21-8-9-1-4-11(5-2-9)22(15,19)20/h1-7H,8H2 |
InChI-Schlüssel |
VLBDASJAUBBBEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine](/img/structure/B13345465.png)
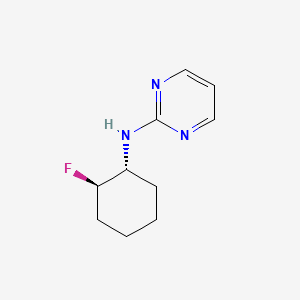
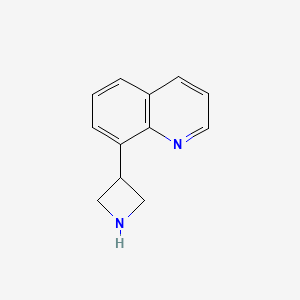
![2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid](/img/structure/B13345488.png)
![5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13345491.png)
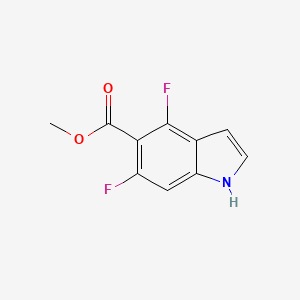
![2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene](/img/structure/B13345509.png)
![2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt](/img/structure/B13345515.png)


